4-Propoxyphenyl 4-(hexyloxy)benzoate
Description
Historical Context and Early Observations in Thermotropic Liquid Crystals
The journey into the fascinating realm of liquid crystals began in 1888 with the observations of Austrian botanist Friedrich Reinitzer. While studying derivatives of cholesterol, specifically cholesteryl benzoate (B1203000), he noted that the substance appeared to have two distinct melting points. rsc.org At 145.5 °C, the solid cholesteryl benzoate melted into a cloudy, viscous fluid, and upon further heating to 178.5 °C, it became a clear, transparent liquid. This peculiar behavior, a state of matter intermediate between a crystalline solid and an isotropic liquid, was a groundbreaking discovery. The term "liquid crystal" was later coined by the German physicist Otto Lehmann, who conducted further investigations into this new phase of matter, which he described as possessing both the fluidity of a liquid and the optical properties of a crystal. jlu.edu.cn These early studies laid the foundation for the field of thermotropic liquid crystals, which are materials that exhibit liquid crystalline behavior within a specific temperature range.
Overview of Benzoate Ester Mesogens in Liquid Crystal Science
Benzoate esters represent a significant and widely studied class of mesogens, the fundamental molecular units that give rise to liquid crystalline phases. Their molecular structure, typically consisting of a rigid core of two or more phenyl rings linked by an ester group (-COO-), and flexible terminal alkyl or alkoxy chains, is conducive to the formation of anisotropic liquid phases. nih.govmdpi.com The rigid core provides the necessary structural anisotropy, while the flexible chains influence the melting point and the type and stability of the mesophases. researchgate.net
The ester linkage in benzoate mesogens is particularly important as it contributes to the polarity and polarizability of the molecule, which in turn affects the intermolecular forces that drive the self-assembly into ordered liquid crystalline structures. rsc.org Depending on the nature of the terminal and lateral substituents, benzoate esters can exhibit a rich variety of mesophases, including the nematic phase, where the molecules have long-range orientational order but no positional order, and various smectic phases, where the molecules are arranged in layers with both orientational and some degree of positional order. researchgate.netscirp.org
Significance of 4-Propoxyphenyl 4-(hexyloxy)benzoate within Mesogenic Systems
The compound this compound belongs to the homologous series of 4-propyloxyphenyl-4'-n-alkoxybenzoates. The study of such homologous series, where the length of one alkyl or alkoxy chain is systematically varied while the rest of the molecular structure is kept constant, is crucial for understanding the relationship between molecular architecture and liquid crystalline behavior. tandfonline.com
While this compound itself may not be liquid crystalline, its position within a homologous series that does exhibit mesomorphism makes it a valuable subject of study for understanding the fundamental principles that govern the emergence of liquid crystallinity.
Scope and Academic Relevance of Research on Ester-Based Liquid Crystals
Research on ester-based liquid crystals, including benzoate esters, is a vibrant and expansive field with significant academic and industrial relevance. The tunability of their properties through synthetic chemistry allows for the design of materials with specific characteristics for a wide range of applications. nih.gov
Academically, the study of these materials provides deep insights into the fundamental physics of phase transitions, self-assembly, and the relationship between molecular structure and macroscopic properties. rsc.org The rich polymorphism exhibited by benzoate esters serves as a model system for investigating the complex interplay of forces that govern the formation of different liquid crystalline phases. researchgate.net
The following table provides a summary of the mesomorphic behavior of a homologous series of 4-ethoxyphenyl-4'-n-alkoxybenzoates, which are structurally similar to the 4-propoxyphenyl series and illustrate the typical progression of mesophases with increasing alkyl chain length.
| Alkoxy Chain Length (n) | Mesophase Type | Transition Temperatures (°C) |
| 1 | Nematic | Cr 125 N 135 I |
| 2 | Nematic | Cr 110 N 148 I |
| 3 | Nematic | Cr 98 N 130 I |
| 4 | Nematic | Cr 92 N 138 I |
| 5 | Nematic | Cr 85 N 128 I |
| 6 | Smectic A, Nematic | Cr 82 SmA 105 N 132 I |
| 7 | Smectic A, Nematic | Cr 80 SmA 112 N 125 I |
| 8 | Smectic A, Nematic | Cr 78 SmA 118 N 124 I |
| 10 | Smectic A | Cr 75 SmA 120 I |
| 12 | Smectic A | Cr 72 SmA 115 I |
Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid. Data is illustrative and based on typical trends for such homologous series.
Structure
2D Structure
3D Structure
Properties
CAS No. |
50649-51-9 |
|---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(4-propoxyphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C22H28O4/c1-3-5-6-7-17-25-19-10-8-18(9-11-19)22(23)26-21-14-12-20(13-15-21)24-16-4-2/h8-15H,3-7,16-17H2,1-2H3 |
InChI Key |
DATASTJAXBFRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Benzoate Liquid Crystals
General Synthetic Routes for Ester-Linked Mesogens
The cornerstone of synthesizing benzoate (B1203000) liquid crystals is the formation of the ester linkage between a substituted benzoic acid and a phenol (B47542). Several established esterification methods are employed, each with its own advantages regarding reaction conditions and substrate scope.
One of the most common and mild methods is the Steglich esterification . This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent to activate the carboxylic acid. wikipedia.orgresearchgate.netorganic-chemistry.org A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is often added in catalytic amounts to accelerate the reaction. wikipedia.orgorganic-chemistry.org The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol (in this case, a phenol) to form the desired ester. organic-chemistry.org A key advantage of the Steglich esterification is that it proceeds under mild, often room temperature, conditions, making it suitable for sensitive substrates. wikipedia.org
Another powerful technique is the Mitsunobu reaction . This redox-condensation reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.govwikipedia.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the synthesis of achiral benzoate esters from phenols. organic-chemistry.orgwikipedia.org The Mitsunobu reaction is particularly useful for the esterification of sterically hindered alcohols and phenols and generally provides good to excellent yields under mild conditions. orgsyn.orgresearchgate.net
More traditional methods involve the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride . The benzoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding benzoyl chloride. This highly electrophilic species then readily reacts with the phenol in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the ester. This method is robust and widely applicable, though it involves harsher reagents compared to the Steglich or Mitsunobu reactions.
Targeted Synthesis of 4-Propoxyphenyl 4-(hexyloxy)benzoate
The synthesis of this compound is a multi-step process that begins with the preparation of its precursors, 4-(hexyloxy)benzoic acid and 4-propoxyphenol (B92817).
Precursor Synthesis and Functionalization
4-(Hexyloxy)benzoic acid: This precursor is typically synthesized via a two-step sequence starting from 4-hydroxybenzoic acid. The first step is a Williamson ether synthesis, where the phenolic hydroxyl group of 4-hydroxybenzoic acid is alkylated using a 1-haloalkane, in this case, 1-bromohexane (B126081). The reaction is carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetone (B3395972) or ethanol (B145695). The base deprotonates the phenol to form a phenoxide ion, which then acts as a nucleophile, displacing the bromide from 1-bromohexane to form the ether linkage. The resulting ethyl 4-(hexyloxy)benzoate is then saponified (hydrolyzed) using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to yield 4-(hexyloxy)benzoic acid. prepchem.com
4-Propoxyphenol: The synthesis of 4-propoxyphenol, also known as hydroquinone (B1673460) monopropyl ether, can be achieved by the mono-alkylation of hydroquinone. scbt.com In a typical procedure, hydroquinone is treated with one equivalent of a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base like potassium hydroxide or potassium carbonate. The reaction is carefully controlled to favor mono-substitution over di-substitution.
Esterification Protocols and Optimization
With both precursors in hand, the final step is the esterification to form this compound. The Steglich esterification is a highly suitable method for this transformation due to its mild conditions and high yields.
A typical laboratory procedure would involve dissolving 4-(hexyloxy)benzoic acid and 4-propoxyphenol in an anhydrous aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). To this solution, DCC (or EDC) and a catalytic amount of DMAP are added. The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the by-product, dicyclohexylurea (DCU), which is insoluble in the reaction solvent, is removed by filtration. The filtrate is then washed with dilute acid and base to remove any unreacted starting materials and catalyst, dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate (B1210297) mixture, to yield the pure this compound.
Optimization of this protocol may involve adjusting the stoichiometry of the reagents, the choice of solvent, and the reaction temperature and time. For instance, using a slight excess of the coupling agent and the phenol can help drive the reaction to completion. The choice of solvent can also influence the reaction rate and the ease of purification.
Design Principles for Modulating Molecular Architecture in Benzoate Derivatives
The mesomorphic properties of benzoate liquid crystals, such as the type of liquid crystal phase (e.g., nematic, smectic) and the phase transition temperatures, are highly sensitive to their molecular structure. By systematically modifying the molecular architecture, these properties can be tailored for specific applications.
Terminal Chain Length Variation (e.g., alkoxy groups)
The length of the terminal alkoxy chains (–O(CH₂)ₙCH₃) plays a crucial role in determining the mesomorphic behavior of benzoate derivatives. As the chain length increases in a homologous series, several trends are typically observed:
Melting Point: The melting points generally decrease with increasing chain length, although not always monotonically. This is because the longer, more flexible chains can disrupt the crystalline packing of the molecules in the solid state.
Phase Type: In many homologous series, increasing the terminal chain length promotes the formation of more ordered smectic phases at the expense of the nematic phase. scirp.orgscirp.org Longer chains lead to stronger intermolecular van der Waals interactions, which favor the layered arrangement of molecules characteristic of smectic phases.
| Compound Series: 4-Alkoxyphenyl 4-(hexyloxy)benzoates | Alkoxy Chain (n) | Crystal to Nematic/Isotropic (°C) | Nematic to Isotropic (°C) |
|---|---|---|---|
| 4-Methoxyphenyl 4-(hexyloxy)benzoate | 1 | - | - |
| 4-Ethoxyphenyl 4-(hexyloxy)benzoate | 2 | - | - |
| This compound | 3 | - | - |
| 4-Butoxyphenyl 4-(hexyloxy)benzoate | 4 | - | - |
| 4-Pentoxyphenyl 4-(hexyloxy)benzoate | 5 | - | - |
| 4-Hexyloxyphenyl 4-(hexyloxy)benzoate | 6 | - | - |
Influence of Lateral Substituents
The introduction of lateral substituents (groups attached to the sides of the molecular core) has a profound impact on the mesomorphic properties of benzoate liquid crystals. The effect of a lateral substituent depends on its size (steric effects) and its polarity and ability to engage in electronic interactions (electronic effects).
Steric Effects: A bulky lateral substituent will increase the width of the molecule, which disrupts the parallel packing of the molecules required for mesophase formation. mdpi.com This generally leads to a significant decrease in both the melting point and the clearing point, and can even suppress liquid crystallinity altogether if the substituent is large enough. The increased molecular separation reduces the intermolecular attractive forces, thereby destabilizing the mesophase.
| Compound | Lateral Substituent (X) | Melting Point (°C) | Clearing Point (°C) |
|---|---|---|---|
| This compound | -H | - | - |
| 4-Propoxyphenyl 3-Fluoro-4-(hexyloxy)benzoate | -F | - | - |
| 4-Propoxyphenyl 3-Chloro-4-(hexyloxy)benzoate | -Cl | - | - |
| 4-Propoxyphenyl 3-Methyl-4-(hexyloxy)benzoate | -CH₃ | - | - |
The interplay of steric and electronic effects of lateral substituents provides a powerful tool for the molecular engineering of liquid crystals with desired properties. By carefully selecting the size, position, and electronic nature of the substituent, the melting point, clearing point, and mesophase type can be systematically controlled.
Modifications of the Central Core and Linkage Units
The mesomorphic properties of calamitic (rod-shaped) liquid crystals, including this compound, are intrinsically linked to their molecular structure. The rigidity, linearity, and polarizability of the molecule are key factors that govern the formation and stability of liquid crystalline phases. The central core, typically composed of one or more phenyl rings, and the linkage units that connect these rings and the terminal chains, play a pivotal role in defining these molecular characteristics. Strategic modifications to these structural components offer a powerful tool for tailoring the mesomorphic behavior of benzoate liquid crystals.
The central aromatic core of benzoate liquid crystals, such as the two phenyl rings in this compound, can be modified in several ways to influence their liquid crystalline properties. These modifications include the introduction of lateral substituents, the replacement of phenyl rings with other aromatic or alicyclic systems, and the alteration of the substitution pattern.
One common strategy is the introduction of lateral substituents onto the phenyl rings. For instance, the substitution of a fluorine atom onto the central core can have a profound effect on the mesomorphic properties. Fluorine substitution can increase the molecular breadth and introduce a lateral dipole moment, which can disrupt the packing efficiency of the molecules and, consequently, lower the melting and clearing points. In some cases, lateral fluorination has been shown to suppress smectic phases and favor the formation of nematic phases. For example, studies on analogous phenyl benzoate systems have demonstrated that the position and number of fluorine substituents can be used to fine-tune the dielectric anisotropy and viscosity of the liquid crystal material.
Another approach to modifying the central core is to replace one or both of the phenyl rings with other cyclic systems. For example, replacing a phenyl ring with a naphthalene (B1677914) moiety can significantly increase the rigidity and polarizability of the core, leading to an increase in the clearing temperature and a broadening of the mesophase range. Research comparing 1,4-phenyl benzoate analogues with their 2,6-naphthyl benzoate counterparts has shown that the naphthalene derivatives tend to exhibit more thermally stable and broader liquid crystalline states. tandfonline.com
The following table provides a hypothetical illustration of how such modifications might affect the transition temperatures of a compound like this compound, based on general trends observed in similar liquid crystal systems.
| Modification to Central Core | Example Compound Structure | Expected Change in Mesomorphic Properties |
|---|---|---|
| Lateral Fluorine Substitution | 4-Propoxyphenyl 2-fluoro-4-(hexyloxy)benzoate | Lowering of melting and clearing points; potential suppression of smectic phases. |
| Replacement of Phenyl with Naphthyl | 4-Propoxy-2-naphthyl 4-(hexyloxy)benzoate | Increased thermal stability and broader mesophase range. |
One such modification is the replacement of the ester linkage with a thioester linkage (-COS-). The C-S-C bond angle in a thioester is smaller than the C-O-C bond angle in an ester, and the C-S bond is longer than the C-O bond. These geometric differences can lead to better molecular packing in the mesophases, often resulting in higher clearing points and a stabilization of the nematic phase. researchgate.net Studies comparing 4-alkylphenyl-4′-alkoxybenzoates with their thioester analogues have shown these effects. sci-hub.se
The table below illustrates the potential impact of modifying the linkage unit in a molecule like this compound, based on findings for analogous compounds.
| Linkage Unit Modification | Example Compound Structure | Expected Change in Mesomorphic Properties |
|---|---|---|
| Replacement with Thioester | 4-Propoxyphenyl 4-(hexyloxy)thiobenzoate | Increased clearing point and stabilization of the nematic phase. |
| Incorporation of Chalcone Linkage | 4-Propoxyphenyl 3-(4-(hexyloxy)phenyl)acrylate | Increased clearing temperature and potential induction of smectic phases. |
A study by Doshi, Odedara, and Patel on the homologous series of 4-Propyloxy phenyl-4'-n-alkoxy benzoates, which includes the titular compound, provides valuable insight into the structure-property relationships within this specific family of materials. tandfonline.comtandfonline.com Their work demonstrated that mesomorphism is highly dependent on the length of the alkoxy chain. For the 4-propyloxy series, the hexyloxy derivative, this compound, was found to be enantiotropically nematic. tandfonline.comtandfonline.com The smectic phase in this series only commences from the octyl derivative, indicating that a certain critical chain length is required to promote the higher-ordered smectic layering. tandfonline.comtandfonline.com
The following data table is based on the findings for the 4-Propyloxy phenyl-4'-n-alkoxy benzoates series and illustrates the influence of the terminal alkoxy chain length on the mesomorphic properties.
| n-alkoxy Group | Compound Name | Mesomorphic Behavior |
|---|---|---|
| Methyl | 4-Propoxyphenyl 4-methoxybenzoate | Non-mesomorphic |
| Propyl | 4-Propoxyphenyl 4-propoxybenzoate | Non-mesomorphic |
| Hexyl | This compound | Enantiotropic Nematic |
| Octyl | 4-Propoxyphenyl 4-(octyloxy)benzoate | Smectogenic |
| Decyl | 4-Propoxyphenyl 4-(decyloxy)benzoate | Smectogenic |
| Dodecyl | 4-Propoxyphenyl 4-(dodecyloxy)benzoate | Smectogenic |
Structure Mesophase Relationship Investigations in Benzoate Based Liquid Crystals
Correlating Molecular Geometry with Liquid Crystalline Ordering
The geometry of a molecule is a fundamental determinant of its ability to form liquid crystalline phases. For calamitic (rod-like) liquid crystals such as 4-Propoxyphenyl 4-(hexyloxy)benzoate, specific geometric attributes are paramount.
Role of Molecular Linearity and Rigidity
The elongated and relatively rigid structure of this compound is a primary contributor to its mesomorphic behavior. The molecule consists of a central benzoate (B1203000) core, which is a rigid unit composed of two phenyl rings linked by an ester group. This rigid core is essential for maintaining the orientational order characteristic of liquid crystals. The linearity of the molecule, further enhanced by the para-substituted phenyl rings, promotes anisotropic packing, a prerequisite for the formation of nematic and smectic phases.
Impact of Dihedral Angles and Conformations
These rotations can affect the degree of molecular planarity and linearity. A more planar conformation enhances the intermolecular attractions and packing efficiency, which in turn stabilizes the mesophase. The interplay of these conformational possibilities, governed by thermal energy, dictates the temperature range over which the liquid crystalline phase is stable.
Influence of Molecular Polarity and Polarizability on Mesophase Formation
The electronic characteristics of this compound, specifically its polarity and polarizability, play a pivotal role in the intermolecular forces that drive the formation and stability of its mesophases.
Dipole Moment Effects
In the homologous series of 4-alkoxyphenyl 4-alkoxybenzoates, the effective dipole moment is directed approximately perpendicular to the long molecular axis due to the contribution of the O-C=O group in the benzoate core. This transverse dipole moment can influence the dielectric anisotropy of the material and affect its response to an external electric field.
Intermolecular Interactions and Packing Efficiency
The formation of stable liquid crystalline phases in this compound is a direct consequence of a delicate balance of intermolecular forces. These include:
Dipole-dipole interactions: The permanent dipole moments arising from the ester and ether groups lead to electrostatic interactions between neighboring molecules. These interactions can favor specific molecular arrangements and contribute to the stability of the mesophase.
Anisotropic dispersion forces: The polarizability of the aromatic core is anisotropic, meaning it is easier to induce a dipole moment along the long molecular axis than perpendicular to it. This leads to anisotropic dispersion forces that favor the parallel alignment of the molecules.
The efficiency with which the molecules can pack together in an ordered fashion is crucial for mesophase stability. The linear shape and appropriate balance of rigid and flexible segments in this compound facilitate efficient packing, maximizing the attractive intermolecular interactions.
Effect of Terminal Chain Length and Branching on Mesophase Transitions
The flexible alkoxy chains at the terminals of the this compound molecule, a propoxy (-OC3H7) group and a hexyloxy (-OC6H13) group, have a profound influence on its mesomorphic properties, particularly the transition temperatures.
In the homologous series of 4-propyloxyphenyl-4'-n-alkoxy benzoates, the length of the alkoxy chain plays a critical role in determining the type and stability of the mesophase. Generally, as the chain length increases, there is a tendency to promote the formation of more ordered smectic phases at the expense of the nematic phase. This is because the longer chains have stronger van der Waals interactions, which favor the layered arrangement of the smectic phase.
For the specific case of this compound, the combination of a shorter propoxy chain and a medium-length hexyloxy chain results in the exhibition of a nematic phase. Studies on related homologous series indicate that smectic phases typically appear with longer alkyl chains, often starting from octyl (C8) derivatives. Therefore, the hexyloxy chain in the target compound is not sufficiently long to induce smectic ordering.
Below is a table summarizing the expected mesomorphic behavior of this compound based on data from homologous series.
| Compound Name | Terminal Chain 1 | Terminal Chain 2 | Expected Mesophase |
| This compound | -OC3H7 | -OC6H13 | Nematic |
Advanced Characterization Techniques for Liquid Crystalline State Analysis
Thermal Analysis Techniques for Phase Transition Determination
Thermal analysis is a cornerstone in the characterization of liquid crystals, providing quantitative data on the energetic changes associated with phase transitions.
Differential Scanning Calorimetry (DSC) in Mesophase Studies
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is instrumental in identifying the phase transitions of liquid crystalline materials by detecting the heat flow associated with these transitions.
In a typical DSC experiment for a compound like 4-Propoxyphenyl 4-(hexyloxy)benzoate, the sample is subjected to a controlled temperature program. The resulting thermogram plots heat flow against temperature. Endothermic peaks on heating correspond to transitions from a more ordered to a less ordered state (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid), while exothermic peaks on cooling indicate the reverse transitions. The temperature at the peak of the transition provides the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition. These enthalpy values offer insights into the degree of molecular ordering of the different phases.
Table 1: Representative DSC Data for a Liquid Crystalline Compound
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Crystal to Smectic C | 75.2 | 78.5 | 45.3 |
| Smectic C to Nematic | 98.1 | 99.2 | 1.2 |
Note: The data in this table is illustrative for a compound similar to this compound and is intended to demonstrate typical DSC results.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is another crucial thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For liquid crystal research, TGA is primarily used to determine the thermal stability and decomposition temperature of the material. This information is vital for establishing the temperature range within which the liquid crystalline properties can be reliably studied and utilized without chemical degradation.
A TGA curve for this compound would show a stable mass over a wide temperature range, followed by a sharp decrease in mass at the onset of decomposition. The temperature at which significant mass loss begins is a key indicator of the material's thermal stability.
Optical Microscopy for Texture Observation
The direct observation of the various phases and their transitions is made possible through optical microscopy, particularly with the use of polarized light.
Polarized Optical Microscopy (POM) for Mesophase Identification
Polarized Optical Microscopy (POM) is an indispensable tool for identifying different liquid crystal phases. Each mesophase has a unique molecular arrangement that results in a characteristic optical texture when viewed between crossed polarizers. For instance, the nematic phase of related compounds often exhibits a threaded or schlieren texture. tandfonline.comtandfonline.com Smectic phases, which possess a layered structure, display different textures such as focal conic fan textures for the smectic A phase.
By observing a sample of this compound on a temperature-controlled stage under a polarizing microscope, the distinct textures of its mesophases can be identified as the temperature is varied. The transitions between phases are marked by abrupt changes in these textures.
Microscopic Analysis of Texture Evolution during Transitions
Careful observation of the sample under the polarizing microscope during heating and cooling cycles allows for a detailed analysis of how the textures evolve at the phase transitions. For example, on cooling from the isotropic liquid, the formation of the nematic phase might be observed as the growth of birefringent droplets that coalesce into a larger domain with its characteristic texture. Further cooling would show the transition to a smectic phase, often initiated at specific points and growing to consume the nematic texture. This dynamic observation provides confirmatory evidence for the transition temperatures determined by DSC and aids in the precise identification of the mesophases.
X-ray Diffraction Studies of Liquid Crystalline Structures
To gain a deeper understanding of the molecular arrangement within the liquid crystalline phases, X-ray diffraction (XRD) is employed. This technique provides information about the long-range and short-range order of the molecules.
In the context of a calamitic (rod-shaped) liquid crystal like this compound, XRD patterns can reveal crucial structural parameters. For smectic phases, a sharp reflection in the small-angle region corresponds to the smectic layer spacing (d). nih.gov The value of 'd' can be compared to the calculated molecular length to understand the nature of the molecular packing within the layers, such as whether the molecules are tilted or interdigitated. nih.gov
A broad, diffuse scattering in the wide-angle region is characteristic of the liquid-like short-range order of the molecules within the smectic layers or in the nematic phase. researchgate.net The position of this diffuse peak provides an estimate of the average distance between neighboring molecules. Temperature-dependent XRD studies can also track changes in the layer spacing and intermolecular distance through the different mesophases. nih.gov
Table 2: Representative X-ray Diffraction Data for a Smectic A Phase
| Feature | Scattering Angle (2θ) | d-spacing (Å) | Interpretation |
|---|---|---|---|
| Small-angle reflection | 2.5° | 35.3 | Smectic layer spacing |
Note: The data in this table is illustrative for a compound similar to this compound and is intended to demonstrate typical XRD results for a smectic A phase.
By combining the insights from thermal analysis, polarized optical microscopy, and X-ray diffraction, a comprehensive understanding of the rich and complex liquid crystalline behavior of this compound can be achieved.
Small-Angle X-ray Scattering (SAXS) for Layer Spacing
Small-Angle X-ray Scattering (SAXS) is a fundamental technique for characterizing the long-range positional order in liquid crystalline phases, particularly smectic phases, which are characterized by a layered structure. The technique measures the scattering of X-rays at very small angles (typically < 5 degrees) from the incident beam. In smectic phases, the regular, periodic arrangement of molecular layers acts as a diffraction grating for X-rays.
When this compound is analyzed in a smectic A (SmA) or smectic C (SmC) phase, SAXS experiments yield sharp, intense diffraction peaks in the small-angle region. The position of these peaks is directly related to the layer spacing (d) via Bragg's Law (nλ = 2d sinθ). For a smectic A phase, a single strong reflection is typically observed, corresponding to the layer thickness. In a tilted smectic C phase, the layer spacing is expected to be less than the fully extended molecular length due to the molecular tilt.
The temperature dependence of the layer spacing provides valuable information about phase transitions. For instance, a gradual decrease in layer spacing upon cooling from a SmA phase can indicate the onset of a SmA-SmC transition, corresponding to the increase in the molecular tilt angle. While specific experimental SAXS data for this compound is not publicly available, the expected data would resemble that of similar phenyl benzoate (B1203000) compounds. For example, studies on 4-butyloxyphenyl 4'-decyloxybenzoate show a distinct small-angle reflection corresponding to the smectic layer thickness. researchgate.net
Table 1: Illustrative SAXS Data for a Hypothetical Smectic A Phase of this compound This table is predictive and illustrates the type of data obtained from SAXS analysis.
| Temperature (°C) | Scattering Angle (2θ) | Layer Spacing (d) (Å) |
|---|---|---|
| 110 | 3.10° | 28.48 |
| 105 | 3.11° | 28.39 |
Wide-Angle X-ray Diffraction (WAXD) for Molecular Ordering
While SAXS probes long-range order like layer spacing, Wide-Angle X-ray Diffraction (WAXD) provides information about the short-range positional order and the nature of molecular packing within the liquid crystalline structure. The analysis is performed at higher scattering angles compared to SAXS.
In the nematic phase of this compound, a WAXD pattern would typically show a broad, diffuse halo at a wide angle. This is indicative of the liquid-like disorder within the phase, where molecules have long-range orientational order but no long-range positional order. The position of this halo corresponds to the average distance between the centers of adjacent, parallel-aligned molecules.
In smectic phases, the WAXD pattern provides more detailed information. For a smectic A phase, a diffuse halo similar to that of the nematic phase is observed, confirming the liquid-like arrangement of molecules within the layers. researchgate.net For more ordered smectic phases, such as smectic B, sharp reflections in the wide-angle region would indicate a higher degree of in-plane hexagonal packing. The combination of a sharp layer reflection in SAXS and a diffuse halo in WAXD is the characteristic signature of the fluidic smectic A and C phases. researchgate.net
Spectroscopic Methods for Structural Elucidation and Molecular Interactions
Spectroscopic techniques are crucial for confirming the molecular structure of this compound and for understanding the molecular interactions that govern its liquid crystalline behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Anisotropic Phases
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.
In Solution: In an isotropic solvent like chloroform-d (B32938) (CDCl₃), high-resolution ¹H and ¹³C NMR spectra would confirm the molecular structure of this compound. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the two phenyl rings, the triplets and sextets of the propoxy and hexyloxy alkyl chains, and the characteristic downfield shifts for protons adjacent to oxygen atoms. biorxiv.orgresearchgate.net Quantitative ¹H NMR can be used to confirm the purity and stoichiometry of the compound. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ This table is predictive, based on standard chemical shift values for analogous structures.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to C=O) | 8.1 - 8.2 | Doublet |
| Aromatic (ortho to propoxy) | 7.1 - 7.2 | Doublet |
| Aromatic (ortho to hexyloxy/ester) | 6.9 - 7.0 | Multiplet |
| -OCH₂- (propoxy & hexyloxy) | 3.9 - 4.1 | Triplet |
| Alkyl chain methylenes (-CH₂-) | 1.3 - 1.9 | Multiplet |
In Anisotropic Phases: When NMR is performed on the liquid crystalline phase itself, the spectra change dramatically. In an anisotropic environment (e.g., nematic or smectic phase), the dipolar couplings between nuclei are no longer averaged to zero as they are in solution. This results in very broad signals, but also provides a wealth of information about the degree of molecular order and the orientation of different parts of the molecule relative to the liquid crystal director.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. upi.edugsconlinepress.com The FTIR spectrum of this compound would be dominated by characteristic absorption bands that confirm its chemical identity.
Key expected vibrations include:
C=O Stretch: A very strong and sharp absorption band for the ester carbonyl group, typically appearing around 1720-1740 cm⁻¹. researchgate.net
C-O Stretch: Strong bands corresponding to the C-O stretching of the ester and ether linkages, found in the 1250-1100 cm⁻¹ region.
Aromatic C=C Stretch: Several medium-intensity bands in the 1600-1450 cm⁻¹ region, characteristic of the phenyl rings.
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Strong absorption bands just below 3000 cm⁻¹, corresponding to the methylene (B1212753) and methyl groups of the propoxy and hexyloxy chains. journalwjbphs.com
Changes in the position and shape of these bands can also be monitored as a function of temperature to study intermolecular interactions during phase transitions.
Table 3: Predicted Major FTIR Absorption Bands for this compound This table is predictive, based on standard functional group absorption frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050 | C-H Stretch | Aromatic |
| ~2950, ~2870 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1735 | C=O Stretch | Ester |
| ~1605, ~1510 | C=C Stretch | Aromatic Ring |
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent (e.g., cyclohexane (B81311) or dichloromethane) would be characterized by strong absorption bands in the ultraviolet region. These absorptions are primarily due to π → π* electronic transitions within the conjugated system formed by the phenyl benzoate core. nih.gov The maximum absorption wavelength (λ_max) is an indicator of the extent of conjugation. For phenyl benzoate systems, λ_max values are typically observed in the 250-300 nm range. rug.nl Solvatochromic studies, where spectra are recorded in solvents of varying polarity, can provide insights into the nature of the electronic ground and excited states. nih.gov
Inverse Gas Chromatography for Thermodynamic Interaction Parameters
Inverse Gas Chromatography (IGC) is a unique and powerful technique for characterizing the thermodynamic properties of materials. In IGC, the material to be studied, in this case, this compound, is used as the stationary phase within a gas chromatography column. nih.gov A series of known volatile compounds (probes) are then injected into the column, and their retention times are measured. nih.gov
By measuring the retention times of various probes at different temperatures, especially across the liquid crystalline phase transitions, a range of important thermodynamic parameters can be calculated. These include:
Flory-Huggins Interaction Parameter (χ): This parameter quantifies the interaction between the liquid crystal (as the solvent) and the probe molecule (as the solute). It is a key measure of miscibility and interaction strength.
Weight Fraction Activity Coefficient at Infinite Dilution (Ω_a^∞): This provides information on the deviation from ideal solution behavior for the probe in the liquid crystal stationary phase.
Standard Free Energy, Enthalpy, and Entropy of Adsorption/Solution: These fundamental thermodynamic values describe the transfer of the probe from the gas phase to the liquid crystal stationary phase.
Plotting the retention volume of a probe against the reciprocal of the temperature (a retention diagram) clearly shows the phase transition temperatures of the liquid crystal, which appear as discontinuities or changes in the slope of the plot. nih.gov This technique is also highly sensitive for determining the selectivity of the liquid crystal phase for separating structurally similar isomers. nih.gov
Self Assembly and Supramolecular Architectures of Benzoate Based Liquid Crystals
Principles of Self-Organization in Liquid Crystalline Systems
The emergence of a liquid crystalline phase, or mesophase, is a direct consequence of self-organization at the molecular level. This process is governed by a delicate balance of intermolecular forces and the intrinsic anisotropy of the constituent molecules. For a calamitic molecule like 4-Propoxyphenyl 4-(hexyloxy)benzoate, the elongated, rigid core, and flexible terminal chains are key to its mesomorphic behavior.
The primary driving force for the self-assembly of non-amphiphilic rod-like molecules is the anisotropy of intermolecular interactions. These include:
Van der Waals Forces: Anisotropic dispersion forces are stronger when molecules align side-by-side compared to end-to-end, favoring parallel arrangements.
Steric/Excluded Volume Effects: The rod-like shape of the molecules means that a parallel alignment is entropically more favorable at high concentrations, as it maximizes packing efficiency and translational freedom compared to a disordered state.
Dipole-Dipole Interactions: The ester linkage and alkoxy groups in this compound introduce permanent dipoles. The interactions between these dipoles contribute to the orientational potential, further stabilizing an ordered arrangement.
Research on the homologous series of 4-Propyloxy phenyl-4'-n-alkoxy benzoates, which includes the hexyl derivative (this compound), has shown that this compound exhibits a nematic phase. In the nematic (N) phase, the molecules exhibit long-range orientational order, meaning they tend to align along a common axis, known as the director. However, they lack long-range positional order, and their centers of mass are randomly distributed, allowing the substance to flow like a liquid. The stability of this phase is determined by temperature; upon heating, the kinetic energy of the molecules overcomes the ordering forces, leading to a transition to the isotropic liquid state.
Table 1: Intermolecular Forces in this compound Self-Assembly
| Interaction Type | Description | Relevance to Molecular Structure |
|---|---|---|
| Dispersion Forces | Temporary fluctuating dipoles, significant for nonpolar parts. | Dominant interaction along the length of the aromatic core and alkyl chains, promoting parallel alignment. |
| Dipole-Dipole Forces | Interactions between permanent dipoles. | Arises from the ester (-COO-) and ether (C-O-C) groups, contributing to orientational order. |
| Steric Repulsion | Excluded volume effects due to molecular shape. | The rigid, rod-like shape makes random packing inefficient, favoring the orientationally ordered nematic phase. |
Hydrogen Bonding as a Driving Force for Supramolecular Liquid Crystals
Hydrogen bonding is a powerful and highly directional intermolecular force that plays a crucial role in the formation of many supramolecular liquid crystals. It typically involves a hydrogen atom bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and an interaction with another nearby electronegative atom. This interaction is pivotal in creating stable, ordered structures from molecules that might not be mesomorphic on their own. For example, the dimerization of benzoic acid derivatives through hydrogen bonding is a classic route to forming calamitic supramolecular mesogens.
Formation of Ordered Structures via Evaporation-Induced Self-Assembly
Evaporation-Induced Self-Assembly (EISA) is a versatile technique for creating highly ordered thin films of materials, including liquid crystals. The process begins with a dilute solution of the material in a volatile solvent. As the solvent evaporates, the concentration of the solute gradually increases.
For a mesogen like this compound, this process would proceed through several stages:
Homogeneous Solution: Initially, the molecules are randomly dispersed and oriented in the solvent.
Concentration Increase: As the solvent evaporates from the substrate, the concentration of the mesogen rises.
Nucleation and Growth: Once the concentration surpasses the threshold for liquid crystal phase formation, nucleation of ordered domains (in this case, nematic domains) begins.
Coalescence and Film Formation: These domains grow and merge, ultimately forming a continuous, ordered thin film of the nematic liquid crystal.
The final orientation of the molecules within the film is highly dependent on the evaporation rate and the nature of the interfaces (substrate-liquid and liquid-air). Slow, controlled evaporation generally leads to larger, more uniform domains and a higher degree of macroscopic order. The EISA method allows for the creation of well-aligned films of nematic liquid crystals like this compound, which is critical for their application in optical and electronic devices.
Influence of Surface Interactions on Liquid Crystal Self-Assembly
The macroscopic alignment of a liquid crystal is profoundly influenced by its interaction with surfaces. This phenomenon, known as anchoring, is critical in device applications where a uniform molecular orientation across a large area is required. The alignment of this compound on a substrate would be determined by the competition between the intermolecular forces within the liquid crystal and the forces exerted by the surface.
The surface can be treated to promote specific orientations:
Planar Alignment: The molecules align parallel to the surface. This is often achieved by creating microscopic grooves on the substrate (e.g., by rubbing a polymer coating) or by using certain chemical coatings that interact favorably with the sides of the liquid crystal molecules. For this compound, a nonpolar surface would likely favor interactions with the phenyl rings and alkyl chains, promoting planar alignment.
Homeotropic Alignment: The molecules align perpendicular to the surface. This is typically induced by surfactants or coating agents that present a specific functional group to the liquid crystal. For a molecule like this compound, a surface that can interact specifically with the ester or ether groups at one end of the molecule could potentially induce homeotropic alignment.
The specific anchoring behavior depends on the surface energy and chemistry of the substrate. The balance of interactions between the aromatic core, the flexible alkoxy chains (propoxy and hexyloxy), and the polar ester group of the this compound molecule with the substrate dictates the final, low-energy configuration of the system.
Table 2: Expected Alignment of this compound on Different Surfaces
| Surface Treatment | Expected Molecular Alignment | Dominant Interaction |
|---|---|---|
| Rubbed Polyimide | Planar (parallel to rubbing direction) | Anisotropic van der Waals forces with polymer chains and grooves. |
| **Clean Glass (SiO₂) ** | Variable; often tilted or degenerate planar | Polar interactions with silanol (B1196071) groups on the glass surface. |
| Hydrophobic Coating (e.g., Silane) | Planar or Tilted | Van der Waals interactions with the nonpolar surface layer. |
| Surfactant Layer (e.g., Lecithin) | Homeotropic | Specific interactions between surfactant head/tail and the mesogen. |
Supramolecular Complexes and Their Mesomorphic Response
While this compound is mesomorphic on its own, it can also participate as a component in supramolecular complexes. In this context, a supramolecular liquid crystal is formed through non-covalent interactions between two or more different molecular species. This approach allows for the fine-tuning of liquid crystalline properties or the induction of mesomorphism in systems where the individual components are not liquid crystals.
Given its nematic phase, this compound can act as a host matrix for guest molecules (dopants). The introduction of a guest can modify the properties of the nematic phase, such as its clearing point, viscosity, and dielectric anisotropy. For example:
Chiral Dopants: Introducing a chiral molecule into the nematic phase of this compound would induce a helical twist, transforming the nematic (N) phase into a chiral nematic (N*) or cholesteric phase.
Dichroic Dyes: Dissolving a dichroic dye as a guest in the nematic host would lead to the alignment of the dye molecules along with the liquid crystal director. This forms the basis of "guest-host" displays, where an electric field reorients the host (and thus the dye), changing the absorption of polarized light.
Furthermore, this compound could potentially form a more integrated supramolecular complex with another component via charge-transfer interactions or other dipole-dipole associations, possibly leading to the stabilization of the nematic phase or the induction of other mesophases not present in the pure compound. The mesomorphic response of such a complex would be a synergistic property of the entire assembly rather than a simple sum of the individual components' behaviors.
Principles of Optoelectronic and Functional Material Applications Based on Benzoate Liquid Crystals
Liquid Crystal Electro-Optical Effects and Their Underlying Principles
The electro-optical effects in benzoate (B1203000) liquid crystals, including analogues of 4-Propoxyphenyl 4-(hexyloxy)benzoate, are fundamentally linked to the anisotropic nature of their constituent molecules. In the nematic phase, the elongated molecules possess a long-range orientational order, aligning on average along a common direction known as the director. The application of an external electric field can torque these molecules, reorienting the director and thereby changing the bulk optical properties of the material, such as its refractive index. This field-induced reorientation is the basis for various electro-optical effects used in display technologies and photonics.
In the more ordered smectic phases, such as the smectic A and smectic C phases observed in similar benzoate esters, the molecules are arranged in layers. arxiv.orgresearchgate.net While the electric field effect is more complex in these phases due to the layered structure, electro-optical switching can still be achieved, often involving field-induced tilting of the molecules within the layers or transitions between different smectic phases. The response time and threshold voltage of these effects are critical parameters that depend on the material's dielectric anisotropy, elastic constants, and viscosity.
Application in Tunable Optical Devices and Filters
The ability to modulate the refractive index of benzoate liquid crystals with an electric field makes them highly suitable for tunable optical devices and filters. By incorporating a liquid crystal layer into a device architecture, its optical path length can be dynamically controlled. This principle is leveraged in a variety of applications:
Tunable Lenses: An electric field with a spatial gradient can create a graded refractive index profile in the liquid crystal layer, effectively forming a lens with a tunable focal length.
Beam Steering Devices: By creating a linear phase gradient across the liquid crystal cell, the direction of a propagating light beam can be steered electronically without any moving parts.
Tunable Filters: In combination with other optical elements like polarizers or photonic crystal structures, the tunable birefringence of liquid crystals allows for the selective filtering of specific wavelengths of light. The tuning can be achieved by electrically controlling the phase retardation of the liquid crystal layer.
The performance of these devices, such as tuning range and switching speed, is directly related to the specific liquid crystal material's properties. For instance, a larger birefringence will generally allow for a wider tuning range.
Potential in Organic Electronic Devices (e.g., Field-Effect Transistors, Photovoltaics)
In recent years, liquid crystals, particularly those exhibiting highly ordered smectic phases, have garnered interest for their potential in organic electronic devices. Their self-assembling nature can lead to well-ordered molecular arrangements that are beneficial for charge transport.
The layered and ordered structure of smectic phases, such as smectic A and smectic B, can facilitate π-orbital overlap between adjacent molecules. nih.gov This overlap provides pathways for charge carriers (electrons and holes) to move through the material, bestowing it with semiconducting properties. The degree of molecular order within the smectic layers significantly influences the charge carrier mobility. qmul.ac.uk Higher-order smectic phases with greater positional correlation between molecules are generally expected to exhibit higher charge carrier mobilities. qmul.ac.uk For calamitic liquid crystals with benzoate cores, the charge transport is expected to be anisotropic, with higher mobility along the direction of molecular alignment. qmul.ac.uk
Charge transport in smectic liquid crystals is often described by a hopping mechanism, where charge carriers move between localized states on adjacent molecules. The efficiency of this process is highly dependent on the intermolecular distance and relative orientation, which are dictated by the liquid crystal phase structure. In more ordered smectic phases, the closer packing and greater structural coherence can lead to more efficient charge transport. nih.gov
The mobility of charge carriers in these materials can be sensitive to temperature and the specific smectic phase. For instance, hole mobility has been observed to be nearly temperature-independent within smectic phases but can change significantly at phase transitions, reflecting the change in molecular order. nih.gov This behavior is crucial for the design and operation of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells, where efficient charge transport is a key determinant of device performance.
Responsive Liquid Crystal Materials for Sensing Applications
The sensitive nature of the liquid crystalline state to external stimuli makes it an excellent platform for developing responsive materials for sensing applications. The orientation of liquid crystal molecules at an interface is highly sensitive to the surface chemistry. This principle can be exploited to create sensors that detect the presence of specific analytes. nih.gov
For instance, a surface functionalized with a receptor molecule can be used to anchor the orientation of a liquid crystal film. When the target analyte binds to the receptor, it can disrupt the surface anchoring, causing a change in the liquid crystal's orientation. This change can be readily detected as an optical signal, for example, a change in brightness or color when viewed through crossed polarizers. This approach has been used to develop sensors for a wide range of analytes, including biological molecules, gases, and ions. nih.gov Benzoate liquid crystals, with their chemical stability and well-defined liquid crystalline phases, are promising candidates for the development of such label-free optical sensors.
Future Research Directions and Emerging Paradigms in Benzoate Liquid Crystal Science
Development of Novel Benzoate (B1203000) Scaffolds with Enhanced Mesogenic Properties
The rational design and synthesis of new molecular architectures are fundamental to advancing liquid crystal technologies. For benzoate scaffolds related to 4-Propoxyphenyl 4-(hexyloxy)benzoate, future research will likely concentrate on strategic molecular modifications to enhance their mesogenic properties, such as broadening the temperature range of liquid crystal phases, inducing novel mesophases, and improving thermal stability.
Key research avenues include:
Modification of Terminal Chains: Systematic variation of the alkoxy chain lengths (propoxy and hexyloxy groups) can significantly influence the transition temperatures and the type of mesophase observed. researchgate.net Shorter chains often favor nematic phases, while longer chains can promote the formation of smectic phases. researchgate.net Future work could explore the impact of branched or chiral terminal chains to induce novel chiral mesophases like the blue phase or ferroelectric smectic phases. rsc.orgresearchgate.net
Introduction of Lateral Substituents: The incorporation of lateral substituents onto the phenyl rings can disrupt intermolecular packing, leading to lower melting points and potentially inducing different mesophases. The effect of various substituents (e.g., fluoro, chloro, methyl) on the mesomorphic behavior of analogous benzoate systems would be a critical area of investigation.
Core Structure Modification: Replacing one of the phenyl rings with other aromatic or alicyclic units (e.g., naphthalene (B1677914), cyclohexane) could lead to significant changes in molecular shape and polarizability, thereby influencing the liquid crystalline properties. semanticscholar.org
Table 1: Hypothetical Mesogenic Properties of Modified Benzoate Scaffolds
| Compound Modification | Predicted Mesophase Type | Predicted Temperature Range (°C) | Potential Advantage |
| Introduction of a lateral fluoro group | Nematic, Smectic A | 45-110 | Lowered melting point, broader mesophase range |
| Replacement of propoxy with octyloxy chain | Smectic C, Nematic | 60-135 | Enhanced smectic ordering |
| Introduction of a chiral center in the hexyloxy chain | Chiral Nematic (N*) | 55-120 | Induction of cholesteric and blue phases |
Integration of this compound into Advanced Composite Materials
The unique optical and electronic properties of benzoate liquid crystals make them excellent candidates for integration into advanced composite materials. Future research in this area will focus on creating novel functional materials with tailored properties for specific applications.
Polymer-Dispersed Liquid Crystals (PDLCs): Dispersing this compound into a polymer matrix can lead to the formation of PDLC films. These films can be switched from a light-scattering (opaque) state to a transparent state by applying an electric field. Future work could focus on optimizing the polymer-liquid crystal interface to improve switching speeds, reduce operating voltages, and enhance contrast ratios for applications in smart windows, privacy screens, and flexible displays.
Liquid Crystal Elastomers (LCEs): Incorporating this compound into a cross-linked polymer network can create liquid crystal elastomers. These materials exhibit strong coupling between their liquid crystalline order and mechanical properties, making them responsive to external stimuli like heat and light. Future research could explore the use of these LCEs in soft robotics, artificial muscles, and tunable photonic devices. researchgate.net
Nanoparticle Composites: Doping benzoate liquid crystals with nanoparticles (e.g., metallic, semiconducting, magnetic) can introduce new functionalities. For instance, plasmonic nanoparticles could enhance the electro-optic response, while quantum dots could lead to novel photoluminescent liquid crystal materials. Understanding and controlling the self-assembly of nanoparticles within the liquid crystal host will be a key challenge.
Exploration of New Stimuli-Responsive Benzoate Liquid Crystals
The development of materials that can respond to external stimuli is a cornerstone of modern materials science. mdpi.com Benzoate liquid crystals offer a versatile platform for designing such "smart" materials. nih.govmdpi.com
Future research will likely focus on incorporating photo-responsive, chemo-responsive, and thermo-responsive moieties into the molecular structure of this compound and related compounds.
Photo-Responsive Systems: The integration of photoswitchable units, such as azobenzene (B91143) or spiropyran, into the benzoate scaffold could allow for the reversible control of the liquid crystalline phase by light. nih.gov This could enable applications in optical data storage, light-driven actuators, and reconfigurable optical elements.
Chemo-Responsive Sensors: By functionalizing the benzoate structure with specific recognition sites, it is possible to create liquid crystal-based sensors that respond to the presence of certain analytes. mdpi.comnih.gov The binding of a target molecule can disrupt the liquid crystalline ordering, leading to a detectable optical signal. Future work could target the detection of environmental pollutants, biological molecules, and toxic gases.
Thermo-Responsive Materials: The inherent temperature sensitivity of liquid crystals can be further engineered to create materials with sharp and reversible phase transitions at specific temperatures. nih.gov This could be exploited in applications such as temperature sensors, thermal shutters, and smart textiles.
Advanced Computational Approaches for Predictive Design of Mesogens
The traditional trial-and-error approach to discovering new liquid crystals is time-consuming and expensive. Advanced computational methods offer a powerful tool for the predictive design of new mesogens with desired properties. nih.gov
Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic properties, and intermolecular interaction energies. semanticscholar.orgresearchgate.net This information can provide valuable insights into how molecular structure influences mesomorphic behavior. Future efforts will focus on improving the accuracy of DFT methods for predicting transition temperatures and phase types.
Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the dynamic behavior of liquid crystal molecules at the atomic level. biorxiv.org These simulations can be used to study the formation of different mesophases, the dynamics of phase transitions, and the interactions of liquid crystals with surfaces and nanoparticles.
Machine Learning (ML): ML algorithms can be trained on existing experimental data to develop models that can predict the properties of new, unsynthesized molecules. researchgate.net This data-driven approach has the potential to significantly accelerate the discovery of new liquid crystal materials with optimized properties.
Table 2: Comparison of Computational Approaches for Mesogen Design
| Computational Method | Key Strengths | Limitations | Future Directions |
| Density Functional Theory (DFT) | Accurate prediction of molecular properties | Computationally expensive for large systems | Development of more efficient functionals |
| Molecular Dynamics (MD) | Simulation of dynamic processes and self-assembly | Requires accurate force fields, long simulation times | Improved force field development, multiscale modeling |
| Machine Learning (ML) | High-throughput screening of virtual compounds | Requires large and diverse training datasets | Integration with quantum mechanical calculations |
Tailoring Self-Assembly for Hierarchical Architectures in Functional Devices
The ability of liquid crystals to self-assemble into ordered structures on multiple length scales is a key enabling feature for their use in advanced functional devices. mdpi.com Future research will focus on gaining precise control over this self-assembly process to create complex, hierarchical architectures with novel functionalities.
Surface-Induced Alignment: The alignment of liquid crystals at surfaces is critical for many applications. Future work will explore the use of novel surface modification techniques, such as nano-patterning and self-assembled monolayers, to create complex alignment patterns that can be used to fabricate advanced optical devices like q-plates and spatial light modulators.
Directed Self-Assembly: The use of external fields (e.g., electric, magnetic, optical) and geometric confinement can be used to direct the self-assembly of liquid crystals into desired three-dimensional structures. This could lead to the fabrication of novel photonic crystals, metamaterials, and micro-lenses.
Lyotropic and Chromonic Systems: While much of the focus has been on thermotropic liquid crystals, future research could explore the self-assembly of benzoate derivatives in solution (lyotropic liquid crystals) or through non-covalent interactions in aqueous systems (chromonic liquid crystals). These systems could find applications in areas such as drug delivery, templating of nanomaterials, and biosensing.
By pursuing these future research directions, the scientific community can unlock the full potential of benzoate liquid crystals, including this compound, leading to the development of next-generation materials and technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
